Methyl 4-hydroxy-8-(trifluoromethyl)quinoline-3-carboxylate
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Overview
Description
Methyl 4-hydroxy-8-(trifluoromethyl)quinoline-3-carboxylate is a heterocyclic compound with a quinoline backbone. This compound is notable for its trifluoromethyl group at the 8th position and a carboxylate ester at the 3rd position. It is used in various scientific research applications due to its unique chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of methyl 4-hydroxy-8-(trifluoromethyl)quinoline-3-carboxylate typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate aniline derivatives followed by functional group modifications to introduce the trifluoromethyl and carboxylate groups .
Industrial Production Methods: Industrial production methods often employ optimized reaction conditions to maximize yield and purity. These methods may include the use of catalysts, microwave-assisted synthesis, and solvent-free conditions to enhance the efficiency and sustainability of the process .
Chemical Reactions Analysis
Types of Reactions: Methyl 4-hydroxy-8-(trifluoromethyl)quinoline-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form quinone derivatives.
Reduction: The carboxylate ester can be reduced to the corresponding alcohol.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products: The major products formed from these reactions include quinone derivatives, alcohols, and substituted quinoline derivatives .
Scientific Research Applications
Methyl 4-hydroxy-8-(trifluoromethyl)quinoline-3-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits antimicrobial properties and is used in the development of new antibiotics.
Industry: The compound is used in the synthesis of various pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of methyl 4-hydroxy-8-(trifluoromethyl)quinoline-3-carboxylate involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
4-Hydroxy-8-(trifluoromethyl)quinoline: Similar structure but lacks the carboxylate ester group.
Methyl 4-hydroxy-8-(trifluoromethyl)quinoline-2-carboxylate: Similar structure with the carboxylate group at the 2nd position.
Uniqueness: Methyl 4-hydroxy-8-(trifluoromethyl)quinoline-3-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the trifluoromethyl group enhances its lipophilicity and metabolic stability, making it a valuable compound in drug development .
Properties
IUPAC Name |
methyl 4-oxo-8-(trifluoromethyl)-1H-quinoline-3-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8F3NO3/c1-19-11(18)7-5-16-9-6(10(7)17)3-2-4-8(9)12(13,14)15/h2-5H,1H3,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MBDPGLCOPAIHPZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CNC2=C(C1=O)C=CC=C2C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8F3NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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